molecular formula C7H12O2 B153389 Methyl 2-hexenoate CAS No. 13894-63-8

Methyl 2-hexenoate

Cat. No.: B153389
CAS No.: 13894-63-8
M. Wt: 128.17 g/mol
InChI Key: GFUGBRNILVVWIE-AATRIKPKSA-N
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Description

Methyl 2E-hexenoate, also known as fema 2709, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Methyl 2E-hexenoate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Methyl 2E-hexenoate has been primarily detected in urine. Within the cell, methyl 2E-hexenoate is primarily located in the cytoplasm. Methyl 2E-hexenoate is an earthy, fatty, and fruity tasting compound that can be found in fruits, papaya, and pulses. This makes methyl 2E-hexenoate a potential biomarker for the consumption of these food products.

Scientific Research Applications

  • Combustion and Oxidation Studies Methyl 2-hexenoate has been extensively studied for its combustion and oxidation characteristics. Gerasimov et al. (2020) conducted detailed investigations on the combustion chemistry of methyl-3-hexenoate, which included experiments in a jet-stirred reactor and a shock tube, alongside quantum chemistry calculations. This research helps in understanding the combustion mechanisms and refining kinetic models for similar compounds (Gerasimov et al., 2020).

  • Hydrogenation Kinetics The kinetics of methyl sorbate hydrogenation, which involves methyl trans-2-hexenoate, was explored by Kukula and Červený (1999). Their study focused on the catalytic hydrogenation using metallic catalysts and revealed insights into the production of various intermediates, including methyl trans-2-hexenoate (Kukula & Červený, 1999).

  • Synthesis of Complex Molecules The synthesis of complex molecules, such as (+)-Methyl (R,E)-6-Benzyloxy-4-hydroxy-2-hexenoate, involves the use of this compound. March et al. (1995) described the synthesis process in both racemic and enantiopure forms, providing significant contributions to the field of organic chemistry and synthesis (March et al., 1995).

  • Oxidation Studies Whitlock and Nawar (1976) examined the thermal oxidation of mono-unsaturated short chain fatty acids, including this compound. They analyzed the decomposition products and proposed reaction mechanisms for the formation of these products, contributing to the understanding of fatty acid oxidation (Whitlock & Nawar, 1976).

  • Biochemical Pathways in Plants In a study by Tamogami et al. (2015), methyl jasmonate elicited the production of methyl (E)‐2‐hexenoate from (Z)‐2‐hexenol in the medicinal herbal plant Achyranthes bidentata. This research contributes to understanding the biochemical pathways in plants and the role of esters in plant responses (Tamogami et al., 2015).

Safety and Hazards

Methyl 2-hexenoate is harmful by inhalation, in contact with skin, and if swallowed . It is a flammable liquid and vapour . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to avoid smoking . Protective gloves, protective clothing, eye protection, and face protection should be worn . The container and receiving equipment should be grounded/bonded .

Properties

IUPAC Name

methyl (E)-hex-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h5-6H,3-4H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUGBRNILVVWIE-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884724
Record name 2-Hexenoic acid, methyl ester, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless mobile liquid; Fruity aroma
Record name (E,Z)-Methyl 2-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1787/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

168.00 to 170.00 °C. @ 760.00 mm Hg
Record name Methyl 2E-hexenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, Very slightly soluble in water; soluble in oils, Soluble (in ethanol)
Record name Methyl 2E-hexenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name (E,Z)-Methyl 2-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1787/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.911-0.916
Record name (E,Z)-Methyl 2-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1787/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

13894-63-8, 2396-77-2
Record name Methyl (E)-2-hexenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13894-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-hexenoate, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013894638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexenoic acid, methyl ester, (2E)-
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Record name 2-Hexenoic acid, methyl ester, (2E)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (E)-hex-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.225
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Record name 2-Hexenoic acid, methyl ester
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 2-HEXENOATE, (2E)-
Source FDA Global Substance Registration System (GSRS)
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Record name Methyl 2E-hexenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Methyl 2-hexenoate's aroma profile?

A1: this compound is described as having a fruity, green apple-like aroma. [, ] It is a key contributor to the aroma of fruits like sweet passion fruit (Passiflora alata Curtis). []

Q2: Are there any alternative synthesis routes for this compound?

A4: Yes, a more targeted approach utilizes (E)-(S)-(+)-4-carboxy-2-ethyl-5-methyl-2-hexenoic acid or its (R)-(−)-enantiomer. [] These are esterified with chloromethyl methyl ether, followed by oxidation and hydrolysis, to yield this compound. [] This method allows for better stereoisomeric control.

Q3: Are there any known genetic factors influencing this compound levels in fruits?

A6: While research on this compound specifically is limited, studies on strawberries (Fragaria × ananassa) highlight the genetic basis of fruit volatile production. [, ] Quantitative Trait Loci (QTL) analysis identified regions in the strawberry genome linked to the abundance of various volatile compounds, including other esters. [, ] This suggests a potential for similar genetic control over this compound levels, but further investigation is needed.

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